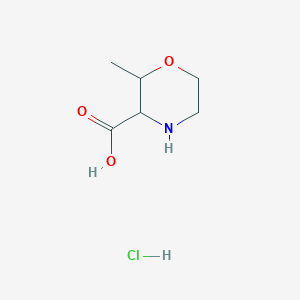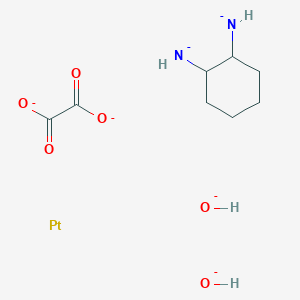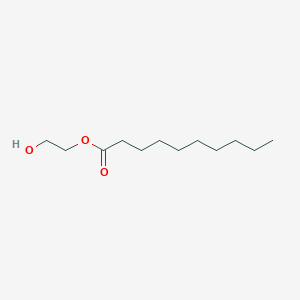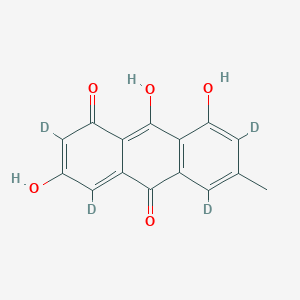
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of deuterium atoms at positions 1, 3, 6, and 8, and hydroxyl groups at positions 2, 4, and 5, along with a methyl group at position 7.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which undergoes oxidation to form anthraquinone.
Hydroxylation: The hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methyl groups play a crucial role in its binding affinity and specificity. The compound can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: The parent compound without deuterium and additional functional groups.
1,4-Dihydroxy-9,10-anthracenedione: A derivative with hydroxyl groups at positions 1 and 4.
2-Methyl-9,10-anthracenedione: A derivative with a methyl group at position 2.
Uniqueness
9,10-Anthracenedione-1,3,6,8-d4, 2,4,5-trihydroxy-7-methyl-(9CI) is unique due to the presence of deuterium atoms, which can influence its chemical stability and reaction kinetics. The combination of hydroxyl and methyl groups further enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C15H10O5 |
|---|---|
Molekulargewicht |
274.26 g/mol |
IUPAC-Name |
2,4,5,7-tetradeuterio-3,8,9-trihydroxy-6-methylanthracene-1,10-dione |
InChI |
InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-17,20H,1H3/i2D,3D,4D,5D |
InChI-Schlüssel |
HXSVPCDJOCNHLN-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C2=C1C(=O)C3=C(C(=C(C(=O)C3=C2O)[2H])O)[2H])O)[2H])C |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=CC(=CC3=O)O)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


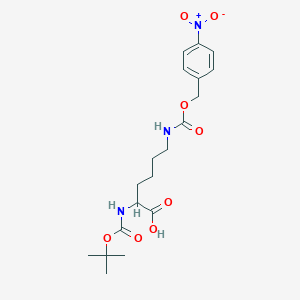
![6-Deoxy-L-[1-13C]fucose](/img/structure/B12323724.png)
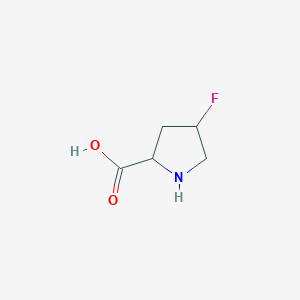

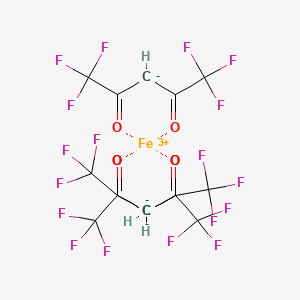
![5-methyl-4-oxo-1H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12323770.png)
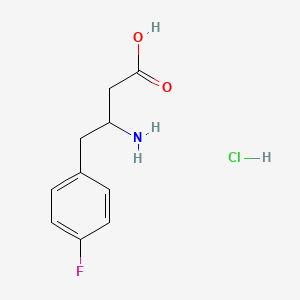
![[7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-5-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12323791.png)
![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)

